molecular formula C17H16BrN5OS B5218716 N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5218716
M. Wt: 418.3 g/mol
InChI Key: YLJGZFMOMSOWML-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thioacetamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain lab experiments.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide. One of the significant areas of research is the development of more efficient synthesis methods for this compound. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of more soluble derivatives of this compound could improve its efficacy in lab experiments. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research, including medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines and promising results in the treatment of Alzheimer's disease and Parkinson's disease. The compound has several advantages for lab experiments, but its low solubility in water can be a limitation. Future research is needed to develop more efficient synthesis methods, understand the mechanism of action, and evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-bromobenzaldehyde with ethyl-4-aminobenzoate to form 4-ethylphenyl-4-bromobenzyl ether. This intermediate is then reacted with sodium azide to form 4-ethylphenyl-4-bromobenzyl azide, which is further reacted with thioacetic acid to form this compound.

Scientific Research Applications

N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting the activity of acetylcholinesterase and monoamine oxidase, respectively.

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5OS/c1-2-12-3-9-15(10-4-12)23-17(20-21-22-23)25-11-16(24)19-14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJGZFMOMSOWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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